![molecular formula C30H20S2 B14206138 2,5-Di([1,1'-biphenyl]-4-yl)thieno[3,2-b]thiophene CAS No. 849605-94-3](/img/structure/B14206138.png)
2,5-Di([1,1'-biphenyl]-4-yl)thieno[3,2-b]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Di([1,1’-biphenyl]-4-yl)thieno[3,2-b]thiophene is a heterocyclic compound that features a thieno[3,2-b]thiophene core substituted with biphenyl groups at the 2 and 5 positions. This compound is part of a broader class of thienothiophenes, which are known for their stable, electron-rich structures and significant applications in various fields, including optoelectronics and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di([1,1’-biphenyl]-4-yl)thieno[3,2-b]thiophene typically involves the Stille coupling reaction. This method uses thieno[3,2-b]thiophene as the starting material, which is then reacted with dibromo compounds in the presence of a palladium catalyst to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Stille coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Di([1,1’-biphenyl]-4-yl)thieno[3,2-b]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, often using halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Applications De Recherche Scientifique
2,5-Di([1,1’-biphenyl]-4-yl)thieno[3,2-b]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2,5-Di([1,1’-biphenyl]-4-yl)thieno[3,2-b]thiophene involves its interaction with various molecular targets and pathways. Its electron-rich structure allows it to participate in electron transfer processes, making it effective in applications like organic electronics. In biological systems, its mechanism may involve binding to specific proteins or enzymes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Thieno[3,2-b]thiophene: A simpler analog with similar electronic properties.
Dithieno[3,2-b2’,3’-d]thiophene: Known for its high charge mobility and extended π-conjugation.
2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene: Used in the formation of hole transporting materials with improved charge mobility.
Uniqueness: 2,5-Di([1,1’-biphenyl]-4-yl)thieno[3,2-b]thiophene stands out due to its biphenyl substitutions, which enhance its stability and electronic properties, making it particularly suitable for advanced applications in organic electronics and materials science .
Propriétés
Numéro CAS |
849605-94-3 |
|---|---|
Formule moléculaire |
C30H20S2 |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
2,5-bis(4-phenylphenyl)thieno[3,2-b]thiophene |
InChI |
InChI=1S/C30H20S2/c1-3-7-21(8-4-1)23-11-15-25(16-12-23)27-19-29-30(31-27)20-28(32-29)26-17-13-24(14-18-26)22-9-5-2-6-10-22/h1-20H |
Clé InChI |
ZNMREINAVNLRBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=C(S3)C=C(S4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B14206056.png)
![1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one](/img/structure/B14206062.png)


![4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide](/img/structure/B14206074.png)
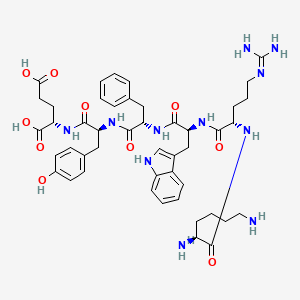
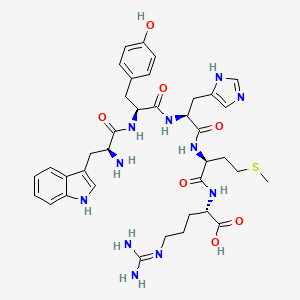

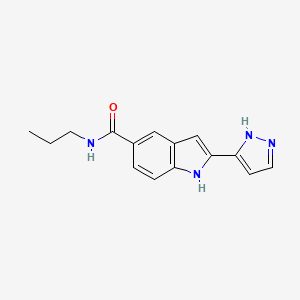
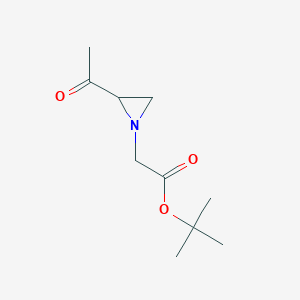

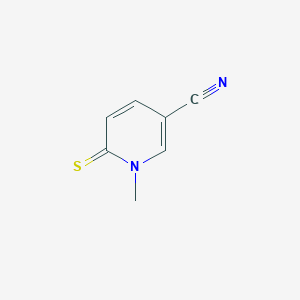
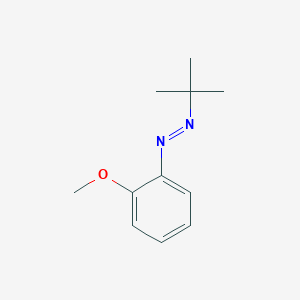
![[6-Methyl-3-(trifluoromethyl)hept-3-EN-1-YL]benzene](/img/structure/B14206139.png)
